molecular formula C17H25NO3 B15118095 Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate

Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B15118095
M. Wt: 291.4 g/mol
InChI Key: JFVJNGDAJDCTQW-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a piperidine ring. This compound is often used as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-(hydroxymethyl)benzylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker helps in optimizing the 3D orientation of the degrader, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-5-4-9-15(18)14-8-6-7-13(11-14)12-19/h6-8,11,15,19H,4-5,9-10,12H2,1-3H3

InChI Key

JFVJNGDAJDCTQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=CC(=C2)CO

Origin of Product

United States

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